methyl 5-(1-amino-2-methylpropyl)-1H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(1-amino-2-methylpropyl)-1H-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(1-amino-2-methylpropyl)-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions. The starting materials, such as methyl propiolate and 1-azido-2-methylpropane, are reacted together to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cycloaddition process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(1-amino-2-methylpropyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The ester group can be substituted with different nucleophiles to form amides, hydrazides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia, hydrazine, or primary amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydrotriazoles.
Substitution: Amides, hydrazides, or other nucleophilic substitution products.
Scientific Research Applications
Methyl 5-(1-amino-2-methylpropyl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of methyl 5-(1-amino-2-methylpropyl)-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: A related compound with similar structural features but different functional groups.
1-Amino-2-methyl-2-propanol: Another similar compound with a different substitution pattern on the triazole ring.
Uniqueness
Methyl 5-(1-amino-2-methylpropyl)-1H-1,2,3-triazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H14N4O2 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
methyl 5-(1-amino-2-methylpropyl)-2H-triazole-4-carboxylate |
InChI |
InChI=1S/C8H14N4O2/c1-4(2)5(9)6-7(8(13)14-3)11-12-10-6/h4-5H,9H2,1-3H3,(H,10,11,12) |
InChI Key |
NJBPKQWNMSFQGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NNN=C1C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.